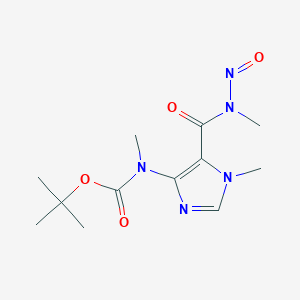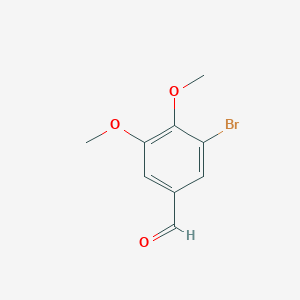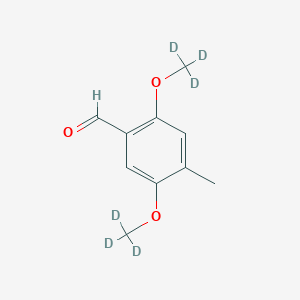![molecular formula C12H15ClO2 B129054 Ethyl 2-[4-(chloromethyl)phenyl]propanoate CAS No. 43153-03-3](/img/structure/B129054.png)
Ethyl 2-[4-(chloromethyl)phenyl]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-[4-(chloromethyl)phenyl]propanoate is a chemical compound that has been the subject of various research studies due to its potential applications in different fields. The compound is characterized by the presence of a chloromethyl group attached to a phenyl ring, which is further linked to a propanoate ester group. This structure has been utilized in the synthesis of polymers, herbicides, and as an intermediate in organic synthesis.
Synthesis Analysis
The synthesis of related compounds with chloromethyl phenyl groups has been reported in several studies. For instance, a ladder-like polysilsesquioxane with side-chain 2-(4-chloromethyl phenyl) ethyl groups was synthesized using a stepwise coupling polymerization, starting from a monomer synthesized by a hydrosilylation reaction . Another study described the two-step synthesis of a related compound, ethyl 2(R)-[4-[[3-chloro-5-(difluoromethoxy)-2-pyridyl]oxy]phenoxy]propanoate, which involved starting materials such as hydroquinone and ethyl (2S)-O-tosyl-lactate . These methods demonstrate the versatility of chloromethyl phenyl compounds in synthetic chemistry.
Molecular Structure Analysis
The molecular structure of compounds similar to ethyl 2-[4-(chloromethyl)phenyl]propanoate has been confirmed using various spectroscopic techniques. For example, the structure of ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate was confirmed using FT-IR, NMR, and ESI-MS spectroscopy. Computational methods such as DFT were also employed to determine molecular geometry and vibrational frequencies . These studies provide a detailed understanding of the molecular structure and confirm the identity of the synthesized compounds.
Chemical Reactions Analysis
Compounds with chloromethyl phenyl groups participate in various chemical reactions. Reactions with O-nucleophiles and N-nucleophiles have been reported, leading to the formation of phenoxymethyl and methoxymethyl derivatives, as well as dihydro-3H-pyrrolo[3,4-c]pyridin-3-ones . Additionally, the insertion of dichlorocarbene into carbon-hydrogen bonds has been studied, demonstrating the reactivity of chloromethyl groups in the presence of metal compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of chloromethyl phenyl compounds are influenced by their molecular structure. The novel ladder-like polymer mentioned earlier exhibits promising potential applications due to its thermal stability and solubility, as characterized by DSC, TGA, VPO, and XRD . The compound ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate was found to exist as the enamine tautomer in the solid state, with specific bond distances and hydrogen bonding patterns . These properties are crucial for the application of these compounds in various domains.
Wissenschaftliche Forschungsanwendungen
Synthesis of Reactive Polymers and Functional Materials
A novel type of soluble, structure-ordered ladder-like polysilsesquioxane with reactive side-chain 2-(4-chloromethyl phenyl) ethyl groups was synthesized through stepwise coupling polymerization. The synthesized monomer and polymer have potential applications as initiators for atom transfer radical polymerization and as precursors for various advanced functional polymers due to their ordered structure and reactive side chains. This research demonstrates the versatility of ethyl 2-[4-(chloromethyl)phenyl]propanoate derivatives in creating materials with potential applications in the field of advanced materials and nanotechnology Chunqing Liu, Yang Liu, P. Xie, D. Dai, Rongben Zhang, 2001.
Advancements in Organic Synthesis
Ethyl 2-[4-(chloromethyl)phenyl]propanoate serves as an important intermediate in various organic synthesis processes. For instance, it has been used in the fabrication of 4-phenyl-2-butanone, a key medium for synthesizing medicine aimed at reducing inflammation and acting as a codeine substitute. The synthesis process involves several steps, including Claisen's condensation and substitution reactions, highlighting the compound's utility in complex organic synthesis procedures aimed at producing medically relevant compounds Jiangli Zhang, 2005.
Development of Anticancer and Antibacterial Agents
In the realm of pharmaceutical research, derivatives of ethyl 2-[4-(chloromethyl)phenyl]propanoate, specifically thiosemicarbazone derivatives, have shown promise as anticancer and antibacterial agents. These compounds exhibit good anticancer activity, antibacterial properties, and lower toxicity, making them of great interest for understanding their pharmacokinetic mechanisms. Studies into the binding characteristics of these derivatives with human serum albumin are crucial for developing effective drug delivery systems S. Karthikeyan, G. Bharanidharan, Manish Kesherwani, K. Mani, N. Srinivasan, D. Velmurugan, P. Aruna, S. Ganesan, 2016.
Exploration of Antimicrobial Potentials
The compound's utility extends to the synthesis of novel azetidines with potential antimicrobial activity. By undergoing various chemical reactions, ethyl 2-[4-(chloromethyl)phenyl]propanoate derivatives are converted into compounds tested for their effectiveness against a range of microbial threats. This research underscores the potential of ethyl 2-[4-(chloromethyl)phenyl]propanoate derivatives in contributing to the development of new antimicrobial agents, addressing the growing concern of antibiotic resistance K. Doraswamy, P. Ramana, 2013.
Eigenschaften
IUPAC Name |
ethyl 2-[4-(chloromethyl)phenyl]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO2/c1-3-15-12(14)9(2)11-6-4-10(8-13)5-7-11/h4-7,9H,3,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJRSKOFNPMYRSO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C1=CC=C(C=C1)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90451320 |
Source


|
| Record name | Ethyl 2-[4-(chloromethyl)phenyl]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90451320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[4-(chloromethyl)phenyl]propanoate | |
CAS RN |
43153-03-3 |
Source


|
| Record name | Ethyl 2-[4-(chloromethyl)phenyl]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90451320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

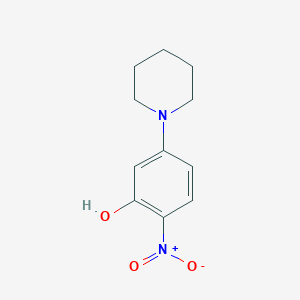
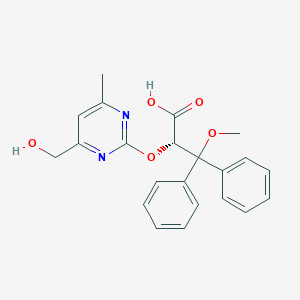
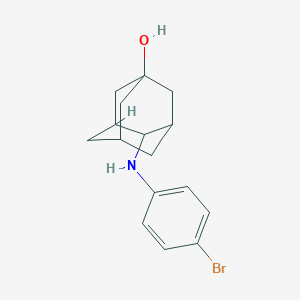
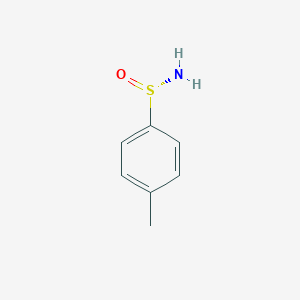
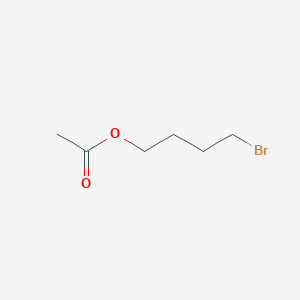
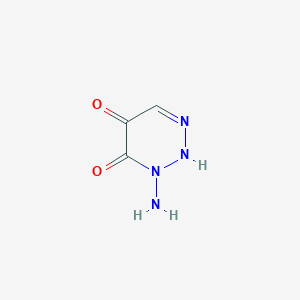
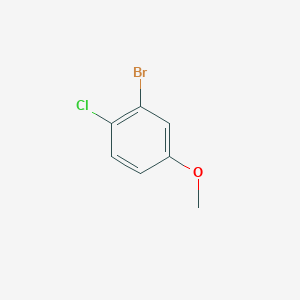
![(1R,2Z,6Z,10Z)-8-Hydroxy-3,7,11,15,15-pentamethylbicyclo[12.1.0]pentadeca-2,6,10-triene-4,9-dione](/img/structure/B128996.png)
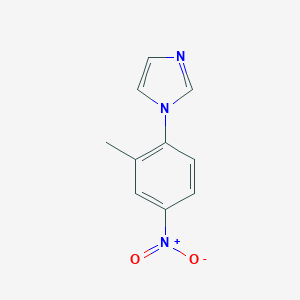
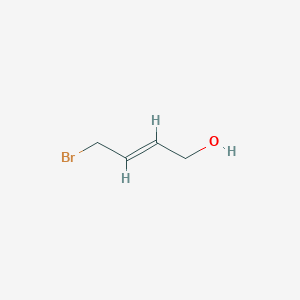
![Pyrrolo[1,2-a]pyrazine-8-carboxamide](/img/structure/B129002.png)
